Dilithium;hydroxide

CO₂ Scrubbing Life Support Systems Lithium-Based Absorbents

Dilithium hydroxide (CAS 12057-24-8), commonly indexed as lithium oxide (Li₂O), is an inorganic oxide exhibiting a high melting point (1427–1438 °C) , a density of 2.013 g/mL at 25 °C, and theoretical lithium content of 46.46 wt%. While reactive with atmospheric CO₂ and moisture, its thermal stability and ionic conductivity in solid solutions underpin its use in solid-state electrolytes, ceramic flux formulations, and tritium breeder blanket concepts for fusion energy.

Molecular Formula HLi2O+
Molecular Weight 30.9 g/mol
CAS No. 12057-24-8
Cat. No. B082154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium;hydroxide
CAS12057-24-8
Molecular FormulaHLi2O+
Molecular Weight30.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[OH-]
InChIInChI=1S/2Li.H2O/h;;1H2/q2*+1;/p-1
InChIKeyXUCJHNOBJLKZNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Dilithium Hydroxide (Li₂O) for High-Temperature Solid-State Ionic Conduction and Advanced Material Synthesis


Dilithium hydroxide (CAS 12057-24-8), commonly indexed as lithium oxide (Li₂O), is an inorganic oxide exhibiting a high melting point (1427–1438 °C) [1], a density of 2.013 g/mL at 25 °C, and theoretical lithium content of 46.46 wt% [2]. While reactive with atmospheric CO₂ and moisture, its thermal stability and ionic conductivity in solid solutions underpin its use in solid-state electrolytes, ceramic flux formulations, and tritium breeder blanket concepts for fusion energy [3].

Why Dilithium Hydroxide Cannot Be Casually Replaced by Lithium Hydroxide, Lithium Carbonate, or Sodium Oxide


In-class lithium compounds such as LiOH, Li₂CO₃, and Na₂O differ fundamentally in lithium density, thermal stability, and reaction pathways. Li₂O decomposes at >2600 °C, vs. 924 °C for LiOH and 1230 °C for Li₂CO₃, making it the only candidate for processes exceeding 1000 °C without premature volatilization [1]. Its gravimetric CO₂ absorption potential can exceed that of LiOH by >30 % in dynamic configurations, while delivering 46 % lithium by mass versus just 29 % in LiOH and 19 % in Li₂CO₃ [2]. These quantifiable gaps mean that substituting Li₂O with a cheaper analogue alters stoichiometry, reduces yields in lithium source syntheses, or compromises high-temperature fluxing performance [3].

Dilithium Hydroxide Evidence Guide: Quantitative Differentiation Against LiOH, Na₂O, CaO, and Li₂CO₃


CO₂ Gravimetric Absorption Capacity Matches or Exceeds LiOH Under Dynamic Flow Regimes

Li₂O absorbent granules were tested alongside anhydrous LiOH pellets in a dynamic CO₂ flow system. The Li₂O forms achieved ≥0.8 g CO₂ per gram of absorbent before 2 % breakthrough, matching (passive) or exceeding (semipassive/dynamic) the capacity of granular LiOH [1]. The higher lithium atom density reduces the mass penalty of the absorbent bed, directly benefiting closed-environment life support or industrial carbon capture where payload weight is critical.

CO₂ Scrubbing Life Support Systems Lithium-Based Absorbents

Lithium Mass Fraction of 46.46 wt% Directly Reduces Precursor Loading in Material Synthesis

On a pure stoichiometric basis, Li₂O contains 46.46 wt% lithium, compared to 28.98 wt% for anhydrous LiOH and 18.79 wt% for Li₂CO₃ [1]. This means that for a given lithium mass required in synthesis (e.g., LiNiₓMnᵧCo𝓏O₂ cathode precursor), the necessary dilithium hydroxide mass is 38 % lower than that of LiOH and 60 % lower than Li₂CO₃, reducing raw material procurement volumes and shipping costs.

Lithium Source Synthesis Cathode Material Preparation Stoichiometric Feedstock

Li₂O as an Accessory Flux Lowers Ceramic Firing Temperatures by Up to 100–120 °C Compared to Na₂O and K₂O

When Li₂O replaced equimolar Na₂O in a triaxial porcelain body, the vitrification temperature decreased by 100–120 °C versus the standard formulation [1]. In sanitary‑ware ceramics, Li₂O additions lowered the maturing temperature by up to 50 °C relative to conventional feldspar‑only flux [2]. The enhanced fluxing power is attributed to Li₂O’s ability to form lower‑viscosity liquid phases at reduced temperatures, outperforming Na₂O and K₂O in densification efficiency.

Ceramic Glaze Flux Porcelain Vitrification Energy-Saving Firing

Li₂O-Based Amorphous Solid Electrolytes Exhibit Room-Temperature Ionic Conductivity of ∼10⁻⁵ S cm⁻¹ with Cold‑Press Fabrication

Amorphous 66.7Li₂O·33.3LiI (mol%) solid electrolyte delivers an ionic conductivity of 3.1 × 10⁻⁵ S cm⁻¹ at 25 °C, with sufficient ductility for cold‑press densification [1]. In contrast, crystalline LiOH-based electrolytes typically require hot pressing at >250 °C to achieve comparable conductivity [2]. The Li₂O–LiI system’s combination of room‑temperature processability and competitive conductivity makes it a practical choice for scalable all‑solid‑state battery assembly without high‑temperature processing infrastructure.

All-Solid-State Battery Amorphous Solid Electrolyte Li₂O–LiI Glass Electrolyte

Dissolved Li₂O in Molten Carbonate Achieves 0.835 mol CO₂/mol Li₂O Absorption Capacity, Outperforming Solid CaO-Based Sorbents

In Li₂O-containing Li–Na–K molten carbonate at 723 K, the dissolved Li₂O achieved a static CO₂ absorption capacity of 0.835 mol CO₂ per mol Li₂O, significantly exceeding that of solid Li₂O (where surface carbonate passivation limits reaction) and surpassing the dissolvability of CaO in the same molten salt medium [1]. This elevated capacity, combined with electrochemical regeneration potential, positions Li₂O as a high‑throughput capture medium for industrial flue‑gas decarbonization.

High-Temperature Carbon Capture Molten Carbonate Sorbent CO₂ Utilization

Procurement-Ready Application Scenarios for Dilithium Hydroxide Based on Cross-Validated Evidence


Closed-Environment CO₂ Scrubbing with Reduced Absorbent Mass Penalty

In submarines, spacecraft, and rebreather systems where LiOH is the incumbent CO₂ absorbent, Li₂O granules offer equivalent or superior per‑gram capacity (≥0.8 g CO₂/g) in dynamic flow while reducing total system mass due to higher lithium density [1]. This allows procurement teams to specify lower overall absorbent mass for a given mission profile.

High-Purity Lithium Precursor for Cathode and Solid Electrolyte Synthesis

When synthesizing lithium nickel manganese cobalt oxide (NMC) cathodes or Li₂O–LiI solid electrolytes, Li₂O’s 46.46 wt% lithium content minimizes the required precursor mass by 38 % versus LiOH, reducing both raw material cost and storage footprint [1][2]. The resulting solid electrolyte also exhibits 3.1 × 10⁻⁵ S cm⁻¹ conductivity with cold‑press processing, eliminating the need for hot‑press infrastructure [3].

High-Temperature Ceramic Fluxing for Energy-Efficient Kiln Operations

Ceramic manufacturers seeking to lower sintering temperatures and fuel consumption can replace Na₂O or K₂O flux with Li₂O. Documented reductions of 50–120 °C in vitrification temperature translate directly into quantifiable energy savings and reduced CO₂ emissions per firing cycle, supporting sustainability procurement mandates [1][2].

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